

Introduction: From Alchemical Elixirs to Evidence-Based Immunomodulation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Aurothiomalate (sodium)*

Cat. No.: *B10830287*

[Get Quote](#)

The use of gold in medicine, a practice known as chrysotherapy, has a history stretching back millennia, with early applications rooted in alchemy and traditional medicine for a variety of ailments.^[1] Its modern scientific journey began in 1890 when the German bacteriologist Robert Koch discovered that gold cyanide could inhibit the growth of *Mycobacterium tuberculosis* in vitro.^{[2][3]} This discovery, though ineffective in vivo, sparked clinical interest in gold compounds.^[3] The pivotal moment for immunology arrived in 1929, when Jacques Forestier, observing similarities between tuberculosis and rheumatoid arthritis (RA), empirically administered gold salts to RA patients and noted significant improvements, including reduced joint pain and, in some cases, complete remission.^{[2][4]} For decades, gold salts were a cornerstone of RA treatment, yet the scientific basis for their efficacy remained largely a mystery.^{[4][5]} This guide delves into the foundational studies that unraveled the complex immunosuppressive mechanisms of gold salts, transforming them from a serendipitous remedy into a subject of rigorous scientific inquiry.

Part 1: The Macrophage as a Primary Cellular Target

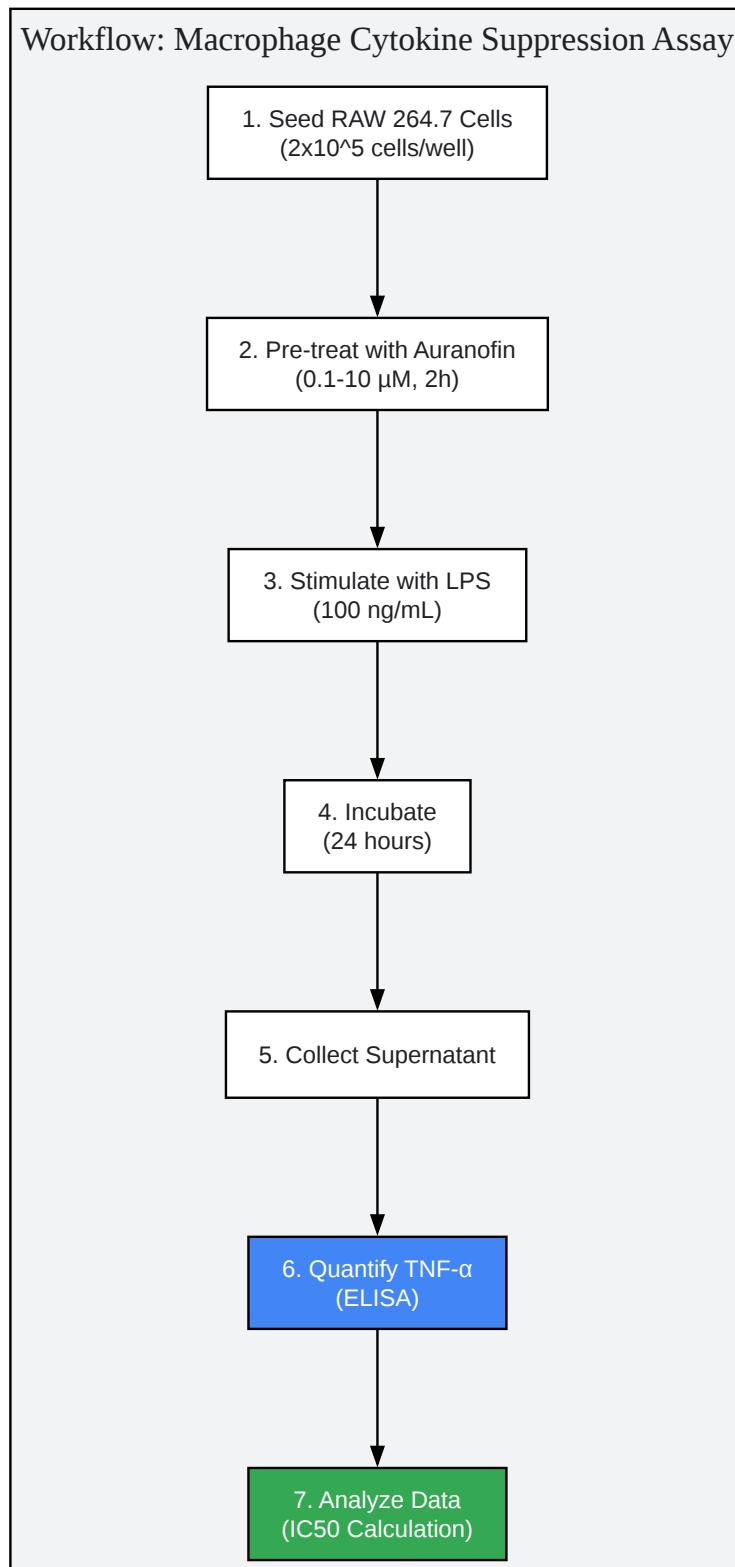
Early investigations into the mechanism of gold salts quickly identified the macrophage as a key player. Macrophages are central to the pathogenesis of RA, acting as antigen-presenting cells (APCs) and potent producers of pro-inflammatory cytokines within the synovial tissue.^[6] Foundational studies revealed that gold compounds are avidly taken up by these cells, where they concentrate within lysosomes, forming characteristic electron-dense bodies termed "aureosomes".^{[7][8][9]}

This sequestration within the lysosomal compartment is not a passive event; it is the locus of gold's initial immunosuppressive actions. Inside the aureosomes, gold directly interferes with the processing of antigens.^{[7][10]} This critical step precedes antigen presentation to T cells, thereby dampening the initiation of the adaptive immune response. By altering antigen processing, gold salts effectively reduce the activation of autoreactive T cells that drive the chronic inflammation characteristic of RA.^{[7][10]}

Furthermore, gold compounds profoundly suppress the inflammatory output of macrophages. Studies demonstrated a marked reduction in the secretion of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF- α), Interleukin-1 β (IL-1 β), and Interleukin-6 (IL-6), upon treatment with gold salts like Auranofin.^{[6][7]} This reduction in cytokine expression is a direct consequence of inhibiting intracellular signaling pathways, which will be detailed later in this guide.^{[7][10]}

Experimental Protocol 1: In Vitro Macrophage Cytokine Suppression Assay

This protocol outlines a foundational experiment to quantify the inhibitory effect of a gold salt (e.g., Auranofin) on cytokine production by a macrophage cell line.


Objective: To determine the dose-dependent effect of Auranofin on lipopolysaccharide (LPS)-induced production of TNF- α by RAW 264.7 murine macrophages.

Methodology:

- **Cell Culture:** Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
- **Cell Seeding:** Seed 2 x 10⁵ cells per well in a 96-well plate and allow them to adhere overnight.
- **Gold Salt Preparation:** Prepare a stock solution of Auranofin in DMSO. Serially dilute the stock in culture medium to achieve final concentrations ranging from 0.1 μ M to 10 μ M. Include a vehicle control (DMSO diluted to the highest concentration used).
- **Pre-treatment:** Remove the old medium from the cells and add the medium containing the various concentrations of Auranofin or vehicle control. Incubate for 2 hours.

- Stimulation: Add LPS to each well (except for the unstimulated control) to a final concentration of 100 ng/mL to induce an inflammatory response.
- Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
- Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.
- Cytokine Quantification: Measure the concentration of TNF- α in the supernatants using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
- Data Analysis: Plot the TNF- α concentration against the Auranofin concentration to determine the inhibitory effect. Calculate the IC₅₀ value (the concentration at which 50% of the cytokine production is inhibited).

Causality and Validation: This protocol establishes a direct causal link between the gold salt and the suppression of a key inflammatory cytokine. The inclusion of a vehicle control ensures that the observed effect is not due to the solvent. The unstimulated control provides a baseline, while the LPS-only control shows the maximum inflammatory response. The dose-response curve provides a quantitative measure of the drug's potency.

[Click to download full resolution via product page](#)

Workflow for assessing gold salt-mediated cytokine suppression.

Part 2: Modulating the Adaptive Immune Response: Effects on Lymphocytes

The immunosuppressive actions of gold salts extend beyond the innate immune system to modulate lymphocyte function.^[11] While some studies suggest a direct toxic effect on lymphocytes at higher concentrations^[12], the primary therapeutic mechanism is believed to be an indirect consequence of gold's effect on macrophage-T cell cooperation.^{[11][13]} By impairing antigen presentation by macrophages, gold salts effectively reduce the activation and subsequent proliferation of T lymphocytes.^{[11][14]}

Furthermore, investigations revealed that gold can influence the differentiation of T helper (Th) cells. It was shown to promote an upregulation of IL-4 mRNA, which is indicative of a shift from a pro-inflammatory Th1 phenotype to an anti-inflammatory Th2 phenotype.^[7] This shift contributes to resolving inflammation rather than perpetuating it.

Gold salts also impact B lymphocyte differentiation in response to polyclonal activators, suggesting a broader effect on the adaptive immune system.^{[11][13]} Clinical studies have corroborated these in vitro findings, showing that treatment with Auranofin leads to a significant fall in the production of IgG and IgM rheumatoid factor by mononuclear cells from RA patients.^[15]

Experimental Protocol 2: T-Cell Proliferation Assay (CFSE Dilution)

This protocol describes a method to assess the effect of gold salts on the proliferation of T lymphocytes in response to a mitogen.

Objective: To measure the inhibitory effect of Gold Sodium Thiomalate (GSTM) on Concanavalin A (ConA)-induced T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dilution.

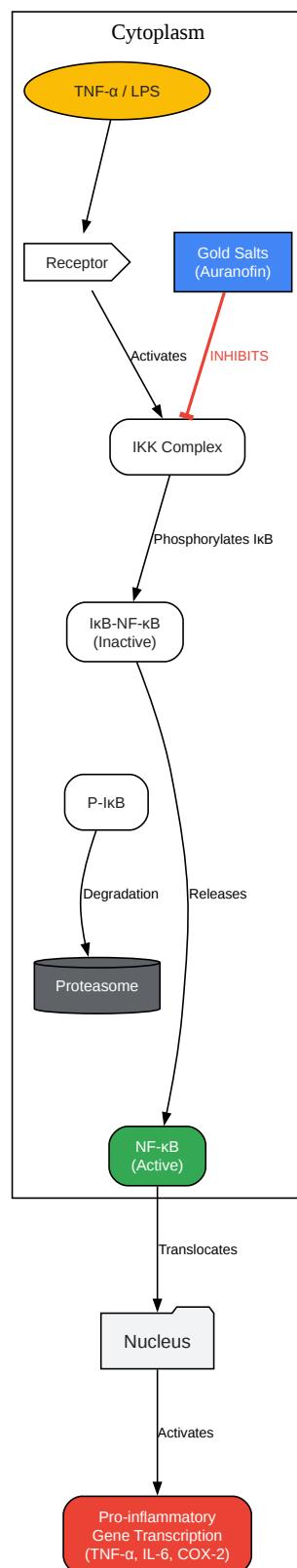
Methodology:

- **Cell Isolation:** Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

- CFSE Staining: Resuspend PBMCs at 1×10^6 cells/mL in PBS. Add CFSE to a final concentration of 5 μ M. Incubate for 10 minutes at 37°C, protected from light. Quench the reaction by adding 5 volumes of ice-cold RPMI-1640 medium with 10% FBS.
- Cell Washing: Wash the cells three times with complete RPMI medium to remove excess CFSE.
- Cell Culture Setup: Resuspend the stained cells in complete RPMI and seed into a 96-well plate at 2×10^5 cells per well.
- Treatment: Add GST at various concentrations (e.g., 1-50 μ g/mL). Include an untreated control.
- Mitogen Stimulation: Add ConA to a final concentration of 5 μ g/mL to all wells except the unstimulated control.
- Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.
- Flow Cytometry Analysis: Harvest the cells and stain with fluorescently-labeled antibodies against T-cell markers (e.g., CD3, CD4). Analyze the cells using a flow cytometer.
- Data Analysis: Gate on the T-cell population (e.g., CD3+). On a histogram of CFSE fluorescence, each peak of reduced fluorescence intensity represents a cell division. Quantify the percentage of divided cells and the proliferation index in the presence and absence of GST.

Causality and Validation: CFSE is a fluorescent dye that covalently binds to intracellular proteins. With each cell division, the dye is distributed equally between daughter cells, leading to a halving of fluorescence intensity. This allows for a precise, single-cell level quantification of proliferation. The unstimulated control confirms that proliferation is mitogen-dependent, and the dose-response to GST demonstrates its specific anti-proliferative effect.

Part 3: Unraveling Core Molecular Mechanisms


The foundational cellular studies paved the way for investigations into the precise molecular pathways disrupted by gold compounds. Researchers identified several key signaling nodes

and enzymes that are potently inhibited, providing a molecular explanation for the observed immunosuppressive effects.

Inhibition of the NF-κB Signaling Pathway

A paramount discovery was the ability of gold salts to suppress the activity of Nuclear Factor-kappa B (NF-κB).^{[7][16]} NF-κB is a master transcriptional regulator that controls the expression of a vast array of pro-inflammatory genes, including TNF-α, IL-1, IL-6, and adhesion molecules.^{[17][18]} In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by signals like LPS or TNF-α, the IκB kinase (IKK) complex is activated, which then phosphorylates IκB.^[19] This phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome, freeing NF-κB to translocate to the nucleus and activate gene transcription.^{[18][19]}

Foundational studies demonstrated that gold compounds, particularly Auranofin, inhibit the activation of the IKK complex.^[7] This action prevents the phosphorylation and degradation of IκB, thereby trapping NF-κB in the cytoplasm and blocking the transcription of inflammatory genes.^{[7][17]} This mechanism is a central pillar of gold's anti-inflammatory and immunosuppressive effects.^{[16][20]}

[Click to download full resolution via product page](#)

Gold salts inhibit NF-κB activation by blocking the IKK complex.

Inhibition of Thioredoxin Reductase and Induction of Oxidative Stress

Another critical molecular target, especially for Auranofin, is the selenoenzyme thioredoxin reductase (TrxR).^{[17][21]} TrxR is a key component of the thioredoxin system, which protects cells from oxidative stress by reducing oxidized proteins.^{[9][21]} Gold ions have a high affinity for the selenocysteine residue in the active site of TrxR, leading to potent and often irreversible inhibition of the enzyme.^[21]

By inhibiting TrxR, Auranofin disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS) and a state of oxidative stress.^{[9][17]} While high levels of oxidative stress are generally damaging, in the context of an autoimmune disease characterized by hyper-proliferating immune cells, this pro-oxidant effect can be therapeutic. The increased ROS can trigger apoptosis (programmed cell death) in activated, pro-inflammatory lymphocytes and macrophages, thereby helping to cull the cells driving the pathology.^[9]

Part 4: Foundational Evidence from In Vivo Models

The translation of in vitro findings into a therapeutic context relies on validation in animal models of autoimmune disease. For gold salts, the collagen-induced arthritis (CIA) model in rats and mice has been particularly informative.^[18] These models mimic many features of human RA, including joint inflammation, cartilage degradation, and bone erosion.

Studies using these models provided crucial evidence for the efficacy of gold salts in vivo. Administration of gold compounds to arthritic animals resulted in significantly reduced paw swelling, lower arthritis scores, and preserved joint integrity as observed through histological analysis.^[18] These clinical improvements were directly correlated with the molecular mechanisms identified in vitro. For instance, tissue samples from the joints of gold-treated animals showed reduced levels of pro-inflammatory cytokines and decreased activation of the NF-κB pathway.^{[18][22]} Strain-specific responses to gold were also noted, highlighting the role of genetic background in susceptibility to both the therapeutic and adverse effects of gold.^[23] ^{[24][25]}

Data Summary: Key In Vivo Studies

Gold Compound	Animal Model	Key Findings	Mechanism Implicated	Reference(s)
Auranofin	Collagen-Induced Arthritis (CIA) in Rats	Reduced joint inflammation, swelling, and bone erosion.	Suppression of pro-inflammatory cytokines.	[8]
Nanogold (AuNGs)	Collagen-Induced Arthritis (CIA) in Rats	Decreased levels of TNF- α , IL-1 β , COX-2; attenuated oxidative stress.	Inhibition of NF- κ B activation.	[18]
Gold Clusters (Au ₂₅ SV ₉)	Collagen-Induced Arthritis (CIA) in Mice	Suppressed osteoclast formation and bone destruction; reduced TNF- α , IL-1 β , IL-6.	Inhibition of RANKL-mediated NF- κ B activation.	[22]
Aurothiomalate	Gold-Induced Autoimmunity in Mice	Strain-dependent induction of autoantibodies (ANA).	Genetic susceptibility (H-2 complex).	[24]

Conclusion and Perspective

The foundational research on gold salts represents a classic journey in pharmacology: from empirical observation to deep mechanistic understanding. Initial studies pinpointed macrophages and lymphocytes as key cellular targets, demonstrating that gold compounds could stifle antigen presentation and curb the production of inflammatory mediators.[10][11] Subsequent molecular investigations provided elegant explanations for these effects, identifying the inhibition of the master inflammatory regulator NF- κ B and the pro-oxidant disruption of the thioredoxin system as core mechanisms of action.[7][17][21] Validated in animal models of arthritis, these findings cemented the scientific rationale for chrysotherapy. [18]

While the use of gold salts has declined since the 1990s due to their slow onset of action and potential for side effects, supplanted by newer biologics and DMARDs, the foundational knowledge they generated remains profoundly important.[\[2\]](#)[\[4\]](#) Understanding how gold modulates fundamental immune pathways continues to inform the development of new therapeutic agents and offers potential avenues for repurposing these ancient remedies in the modern era of medicine.

References

- Burkhardt, H., et al. (1996). Mechanism of action of gold in treatment of rheumatoid arthritis.
- Burkhardt, H., & Kalden, J. R. (2000). Molecular mechanisms of action of gold in treatment of rheumatoid arthritis--an update.
- DiMartino, M. J., & Walz, D. T. (1984). Modulation of macrophage-lymphocyte interactions by the antiarthritic gold compound, auranofin.
- Forte, E., et al. (2020). Gold-based therapy: From past to present. *Proceedings of the National Academy of Sciences of the United States of America*, 117(38), 23293–23303. [\[Link\]](#)
- Highfield, R. (2011). A Brief History of Potable Gold. *Clinical Chemistry*, 57(5), 787–788. [\[Link\]](#)
- Jellum, E., & Munthe, E. (1982). Mechanism of Action of Gold Compounds. *Annals of the Rheumatic Diseases*, 41(Suppl 1), 33–38. [\[Link\]](#)
- Healthline. (2023).
- Agincourt Resources. (2023). The History of Gold Usage in Medicine. Agincourt Resources. [\[Link\]](#)
- Yang, J. P., et al. (1995). Inhibition of the DNA-binding activity of NF-kappa B by gold compounds in vitro. *FEBS Letters*, 361(1), 89–96. [\[Link\]](#)
- Germolec, D., et al. (2012). Animal Models used to Examine the Role of the Environment in the Development of Autoimmune Disease: Findings from an NIEHS Expert Panel Workshop. *Journal of Autoimmunity*, 39(4), 285-293. [\[Link\]](#)
- Patsnap Synapse. (2024). What is the mechanism of Auranofin?
- Fiskus, W., et al. (2021). The gold complex auranofin: new perspectives for cancer therapy. *Cancers*, 13(21), 5271. [\[Link\]](#)
- Forte, E., et al. (2020).
- Parish, L. C., & Witkowski, J. A. (2004). The history of gold therapy for tuberculosis.
- Ivens, C., et al. (2022). Pharmaceutical use of gold from antiquity to the seventeenth century.
- Petersen, J., & Bendtzen, K. (1983). Immunosuppressive Actions of Gold Salts.
- Kim, H. Y., et al. (2007). Auranofin inhibits overproduction of pro-inflammatory cytokines, cyclooxygenase expression and PGE2 production in macrophages. *Archives of Pharmacal*

Research, 30(7), 866-873. [Link]

- Gieldanowski, J., et al. (1984). Studies on the anti-inflammatory and immunotropic effect of gold salts. Archivum Immunologiae et Therapiae Experimentalis, 32(3), 287–294. [Link]
- Petersen, J., & Bendtzen, K. (1983). Immunosuppressive Actions of Gold Salts.
- Davis, P., et al. (1979). In vivo and in vitro effects of gold salts on lymphocyte transformation responses and antibody dependent cell-mediated cytotoxicity.
- Wang, Z., et al. (2014).
- Bacon, P. A., et al. (1986). Changes in mononuclear cell function in patients with rheumatoid arthritis following treatment with auranofin.
- Tsai, C. Y., et al. (2010). Gold nanoparticles induce transcriptional activity of NF- κ B in a B-lymphocyte cell line. Nanotoxicology, 4(1), 81-90. [Link]
- Ahmad, R., et al. (2018). Nano-gold displayed anti-inflammatory property via NF- κ B pathways by suppressing COX-2 activity. Inflammopharmacology, 26(1), 141-151. [Link]
- Söderberg-Nauclér, C., et al. (2000). Effects of anti-rheumatic gold salts on NF- κ B mobilization and tumour necrosis factor-alpha (TNF-alpha)-induced neutrophil-dependent cytotoxicity for human endothelial cells. Clinical and Experimental Immunology, 120(1), 79–84. [Link]
- Danscher, G., et al. (2023). nanoGold and μ Gold inhibit autoimmune inflammation: a review. Histochemistry and Cell Biology, 159(3), 195–211. [Link]
- Monroy-García, A., et al. (2018). An Animal Model Using Metallic Ions to Produce Autoimmune Nephritis.
- Singh, M., et al. (2019). The In Vitro Immunomodulatory Effects Of Gold Nanoparticles Synthesized Using Hypoxis Hemerocallidea. International Journal of Nanomedicine, 14, 9359–9372. [Link]
- Huissoon, A. P., et al. (1998). Immunosuppressant effect of gold on IgG subclasses and IgE; evidence for sparing of Th2 responses.
- Pollard, K. M., et al. (2018). Exposure to Gold Induces Autoantibodies against Nuclear Antigens in A.TL Mice. Journal of Immunology Research, 2018, 4513708. [Link]
- Duke University Medical Center. (2007).
- Aten, J., et al. (1995). Genetic study of gold-salt-induced immune disorders in the rat.
- Parente, J. E., et al. (1991). Immunomodulatory effects of therapeutic gold compounds. Gold sodium thiomalate inhibits the activity of T cell protein kinase C. The Journal of Immunology, 146(6), 1999–2006. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. A Brief History of Potable Gold [triggered.edina.clockss.org]
- 2. Gold-based therapy: From past to present - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Treating Rheumatoid Arthritis with Gold: What You Need to Know [healthline.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Auranofin inhibits overproduction of pro-inflammatory cytokines, cyclooxygenase expression and PGE2 production in macrophages | Semantic Scholar [semanticscholar.org]
- 7. [Molecular mechanisms of action of gold in treatment of rheumatoid arthritis--an update] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Mechanism of action of gold compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The gold complex auranofin: new perspectives for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Mechanism of action of gold in treatment of rheumatoid arthritis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunosuppressive actions of gold salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo and in vitro effects of gold salts on lymphocyte transformation responses and antibody dependent cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Modulation of macrophage-lymphocyte interactions by the antiarthritic gold compound, auranofin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Changes in mononuclear cell function in patients with rheumatoid arthritis following treatment with auranofin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of the DNA-binding activity of NF-kappa B by gold compounds in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Auranofin? [synapse.patsnap.com]
- 18. Nano-gold displayed anti-inflammatory property via NF- κ B pathways by suppressing COX-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Gold nanoparticles induce transcriptional activity of NF- κ B in a B-lymphocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effects of anti-rheumatic gold salts on NF-kappa B mobilization and tumour necrosis factor-alpha (TNF-alpha)-induced neutrophil-dependent cytotoxicity for human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. Gold Clusters Prevent Inflammation-Induced Bone Erosion through Inhibiting the Activation of NF- κ B Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Animal Models used to Examine the Role of the Environment in the Development of Autoimmune Disease: Findings from an NIEHS Expert Panel Workshop - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Exposure to Gold Induces Autoantibodies against Nuclear Antigens in A.TL Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Genetic study of gold-salt-induced immune disorders in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: From Alchemical Elixirs to Evidence-Based Immunomodulation]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10830287#foundational-studies-on-the-immunosuppressive-effects-of-gold-salts>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com